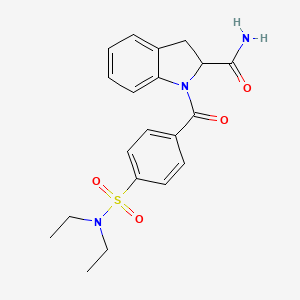

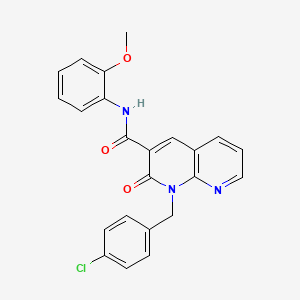

![molecular formula C17H12N4O3 B2896805 2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886170-75-8](/img/structure/B2896805.png)

2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2’-Amino-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile” is an organic compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . The compound has a linear formula of C17H13N3O4 and a molecular weight of 323.311 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems present. The compound includes an indoline ring and a pyrano[3,2-c]pyridine ring, both of which are part of a larger spirocyclic system .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis of spiro compounds, including variants of the mentioned chemical structure, has been achieved through various methodologies, emphasizing the adaptability and reactivity of these compounds. For instance, one-pot, three-component reactions in water have been utilized to synthesize tetrahydrospiro compounds with good yields, showcasing the efficiency and eco-friendliness of these methods (Rahmati, Kenarkoohi, & Khavasi, 2012). Similarly, reactions involving quinoline-2,4-diones have produced spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles, indicating the versatility in synthesizing structurally diverse spirocyclic compounds (Aly et al., 2018).

Biological Relevance and Applications

Spirocyclic compounds have shown a range of potential biological activities, including their use as corrosion inhibitors and in the development of bioactive molecules. For instance, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been investigated as green corrosion inhibitors for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency and suggesting their potential in industrial applications (Gupta et al., 2018). Additionally, the exploration of spiro compounds in organocatalytic domino reactions highlights their role in the sustainable synthesis of medicinally privileged molecules, underlining the intersection of green chemistry and pharmaceutical development (Borah, Bora, Ramesh, & Chowhan, 2022).

Propriétés

IUPAC Name |

2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-6H-pyrano[3,2-c]pyridine]-3'-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c1-8-6-12-13(15(22)20-8)17(10(7-18)14(19)24-12)9-4-2-3-5-11(9)21-16(17)23/h2-6H,19H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLPIAADKRLNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

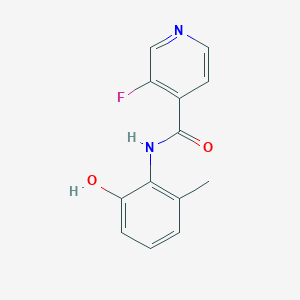

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

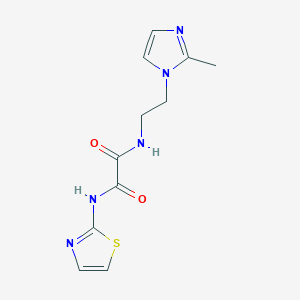

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)

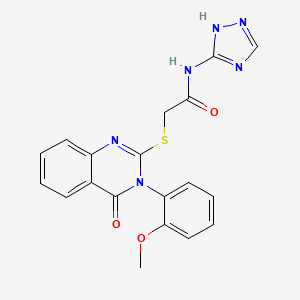

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)

![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)